molecular formula C20H20FN3O3S B2560373 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 920402-07-9

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2560373
CAS RN: 920402-07-9
M. Wt: 401.46
InChI Key: ZMHCCLRELGYOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Scientific Research Applications

Anti-Fibrotic Activity

The compound has been investigated for its anti-fibrotic potential. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including our compound of interest, were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, this compound demonstrated better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, two derivatives—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—stood out with IC50 values of 45.69 μM and 45.81 μM, respectively. These promising results suggest that compounds 12m and 12q could be developed as novel anti-fibrotic drugs .

Collagen Prolyl 4-Hydroxylase Inhibition

Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis. The same study found that our compound effectively inhibited collagen expression, as evidenced by Picro-Sirius red staining and hydroxyproline assay. By targeting these enzymes, it may help regulate collagen production and prevent fibrosis .

Antimicrobial Properties

Pyrimidine derivatives, including our compound, have been reported to exhibit antimicrobial activity. Further investigations could explore its potential as an antimicrobial agent against specific pathogens .

Antiviral Applications

Similar to antimicrobial properties, pyrimidine-based compounds have antiviral potential. Researchers could explore whether our compound shows activity against specific viruses .

Antitumor Activity

Pyrimidine derivatives have been studied for their antitumor effects. Investigating our compound’s impact on tumor cell lines could provide valuable insights .

Other Biological Activities

Given the diverse pharmacological activities associated with pyrimidine moieties, it’s worth exploring additional areas. These might include anti-inflammatory effects, enzyme inhibition, or modulation of cellular signaling pathways .

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-3-8-18(13-15(14)2)28(25,26)22-11-12-27-20-10-9-19(23-24-20)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHCCLRELGYOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide

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